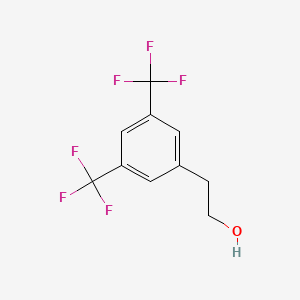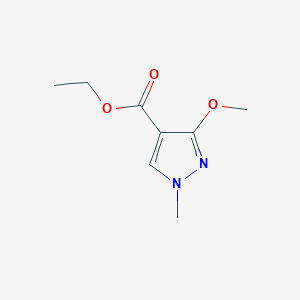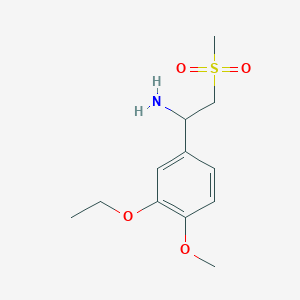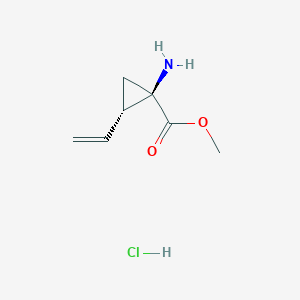
(1R,2S)-Methyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride
説明
(1R,2S)-Methyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride is a chiral compound with significant importance in pharmaceutical chemistry. This compound is known for its unique structural features, which include a cyclopropane ring and a vinyl group, making it a valuable intermediate in the synthesis of various biologically active molecules.
作用機序
Target of Action
The compound (1R,2S)-Methyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride is a key intermediate for anti-hepatitis C virus drugs . Its primary target is the HCV NS3 protease , an enzyme that plays a crucial role in the life cycle of the hepatitis C virus .
Biochemical Pathways
The compound affects the HCV replication pathway by inhibiting the HCV NS3 protease . This enzyme is essential for the post-translational processing of the HCV polyprotein, a precursor to the individual proteins that make up the virus. By inhibiting the HCV NS3 protease, the compound prevents the proper formation of these proteins, disrupting the viral replication process.
Result of Action
The primary result of the compound’s action is the inhibition of HCV replication . This leads to a reduction in the viral load within the body, which can help to alleviate the symptoms of HCV infection and slow the progression of the disease.
生化学分析
Biochemical Properties
(1R,2S)-Methyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride plays a crucial role in biochemical reactions, particularly in the synthesis of pharmaceutical compounds. It interacts with enzymes such as proteases and transferases, facilitating the formation of complex molecules. The compound’s interaction with proteins often involves binding to active sites, altering the protein’s conformation and activity. Additionally, it can form complexes with metal ions, which can further influence its biochemical behavior .
Cellular Effects
The effects of this compound on various cell types are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in inflammatory responses and cell proliferation. The compound can also alter metabolic pathways, leading to changes in the production and utilization of cellular energy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This binding can result in changes in gene expression, either upregulating or downregulating the production of certain proteins. The compound’s ability to form stable complexes with metal ions also plays a role in its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular processes, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anti-cancer properties. At higher doses, it can lead to toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its metabolism and detoxification. The compound can also affect metabolic flux, leading to changes in the levels of various metabolites. These interactions are crucial for understanding its overall impact on cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding these processes is essential for optimizing its therapeutic efficacy and minimizing potential side effects .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. For example, it may localize to the mitochondria, influencing energy production and apoptosis, or to the nucleus, affecting gene expression and cell cycle regulation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-Methyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride typically involves asymmetric cyclopropanation reactions. One common method includes the use of (E)-N-benzylideneglycine ethyl ester under phase transfer catalysis conditions. This reaction is significantly improved by wet milling, which accelerates the phase transfer reaction . Another method involves the sequential SN2–SN2’ dialkylation of ®-N-(benzyl)proline-derived glycine Schiff base Ni(II) complex .
Industrial Production Methods
Industrial production of this compound often employs robust and chromatography-free sequences to ensure high enantiomeric excess (≥99% ee). The process includes the use of phase transfer catalysis and controlled crystallization processes to achieve reliable enantiomeric enrichment .
化学反応の分析
Types of Reactions
(1R,2S)-Methyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the vinyl group into an ethyl group or reduce other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can replace the amino group with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce ethyl derivatives.
科学的研究の応用
(1R,2S)-Methyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and chiral intermediates.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.
類似化合物との比較
Similar Compounds
(1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid: A closely related compound used in similar applications.
(1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate: Another similar compound with applications in antiviral drug synthesis.
Uniqueness
(1R,2S)-Methyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride is unique due to its specific chiral configuration and the presence of both a vinyl group and a cyclopropane ring. These features make it a versatile intermediate in the synthesis of various biologically active molecules and enhance its utility in pharmaceutical research and development.
特性
IUPAC Name |
methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-3-5-4-7(5,8)6(9)10-2;/h3,5H,1,4,8H2,2H3;1H/t5-,7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHLWAMYTKXJPL-HCSZTWNASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1C=C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]1(C[C@H]1C=C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463300 | |
| Record name | Methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259214-58-9 | |
| Record name | Methyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


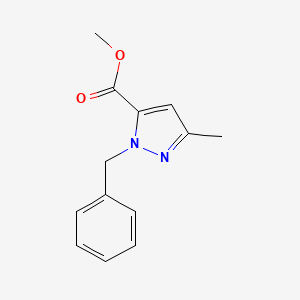
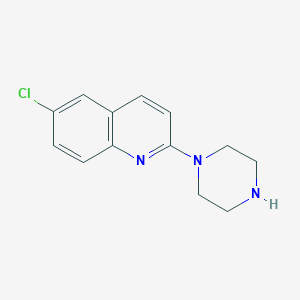
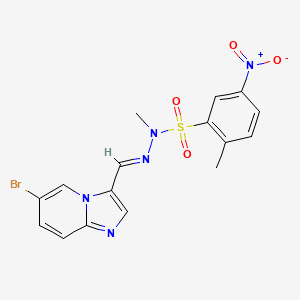
![Benzoic acid, 4-chloro-3-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-, dodecyl ester](/img/structure/B1354061.png)
![4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1354064.png)
![7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1354066.png)
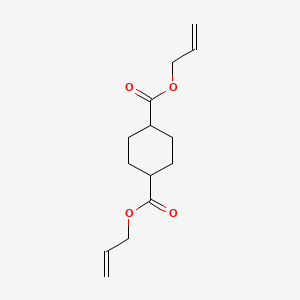

![7-Chlorothieno[3,2-b]pyridine](/img/structure/B1354074.png)
![Benzenemethanol, 4-[2-(methylamino)ethoxy]-](/img/structure/B1354075.png)

